2-Benzylpyrimidin-4-amine
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Overview
Description
2-Benzylpyrimidin-4-amine is an organic compound with the molecular formula C11H11N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Scientific Research Applications
2-Benzylpyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Target of Action
The primary targets of 2-Benzylpyrimidin-4-amine are currently unknown. The compound is a derivative of pyrimidine, a basic structure in many important biomolecules . .
Mode of Action
As a pyrimidine derivative, it may interact with various biological targets, but the exact mechanisms remain to be elucidated .
Biochemical Pathways
Pyrimidines play crucial roles in numerous biochemical processes, including the synthesis of DNA and RNA . .
Pharmacokinetics
These properties are critical for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination from the body .
Result of Action
Given the compound’s structural similarity to pyrimidines, it may potentially interact with cellular processes involving these molecules . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of this compound.
Safety and Hazards
Future Directions
While specific future directions for 2-Benzylpyrimidin-4-amine are not mentioned in the search results, there is a general interest in the development of new pyrimidines as anti-inflammatory agents . This suggests that future research could focus on optimizing the synthesis process and exploring the potential applications of this compound in medical and pharmaceutical fields.
Biochemical Analysis
Biochemical Properties
2-Benzylpyrimidin-4-amine is involved in biochemical reactions that are crucial to cellular functions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the valosin-containing protein (VCP/p97), a target for the treatment of a range of cancers . The nature of these interactions often involves hydrogen bonding and hydrophobic characteristics .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been associated with the regulation of protein synthesis and post-translational modification .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it has been found to bind to the VCP/p97 protein, thereby inhibiting its function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function involve targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpyrimidin-4-amine typically involves the reaction of benzylamine with pyrimidine-4-carboxylic acid or its derivatives. One common method includes the condensation of benzylamine with 4-chloropyrimidine under basic conditions, followed by reduction to yield the desired amine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted pyrimidine derivatives.
Comparison with Similar Compounds
2-Aminopyrimidine: Shares the pyrimidine core but lacks the benzyl group.
4-Aminopyrimidine: Similar structure but with the amino group at a different position.
2,5-Dimethylpyrimidin-4-amine: Another derivative with different substituents
Uniqueness: 2-Benzylpyrimidin-4-amine is unique due to its benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and a versatile building block in organic synthesis .
Properties
IUPAC Name |
2-benzylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-10-6-7-13-11(14-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTMAZIMEUWSOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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